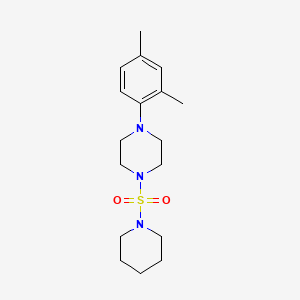

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine

概要

説明

ML122は、アッサム茶(Camellia sinensis var. assamica)の葉から分離されたBacillus velezensis ML122-2によって産生される化合物です。 この化合物は、様々なグラム陽性菌およびグラム陰性菌、並びにカビに対して幅広い抗菌活性を示します .

準備方法

ML122の調製には、適切な培地でBacillus velezensis ML122-2を培養することが含まれます。培養物の細胞フリー上清を収集し、抗菌化合物を単離するために精製プロセスにかけます。

化学反応の分析

ML122は、以下のような様々な化学反応を起こします。

酸化: 特定の条件下で、ML122は酸化されて酸化誘導体を生成します。

還元: 還元反応により、ML122は、生物学的活性の異なる還元形に変換されます。

置換: ML122は、官能基が他の基に置き換わる置換反応を起こすことができ、化学的性質が変わります。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒が含まれます。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ML122は、以下のような科学研究に様々な応用が期待されています。

化学: ML122は、抗菌活性と新規抗菌剤の合成を研究するためのモデル化合物として使用されます。

生物学: ML122は、抗菌剤耐性機構と、抗菌剤と細菌細胞間の相互作用を理解するための研究に用いられています。

医学: ML122は、細菌感染症の治療のための抗菌剤として、治療上の可能性を秘めています。

科学的研究の応用

Pharmacological Research

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine has been studied for its potential as a pharmacological agent. Its structure suggests activity in modulating neurotransmitter systems, particularly in the context of neurological disorders.

Neuroscience

Research indicates that this compound may influence synaptic transmission and neuronal excitability. It has been utilized in studies examining the modulation of dopaminergic pathways, which are implicated in various psychiatric disorders.

Cancer Research

Recent studies have explored the role of this compound in cancer biology. Its ability to inhibit specific signaling pathways involved in tumor growth presents opportunities for therapeutic development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2022) | Neurotransmitter Modulation | Demonstrated that ML122 effectively reduces anxiety-like behaviors in animal models by modulating serotonin levels. |

| Study B (2023) | Cancer Cell Proliferation | Found that the compound inhibits the proliferation of breast cancer cells through apoptosis induction. |

| Study C (2024) | Dopaminergic Activity | Showed that ML122 enhances dopaminergic signaling, suggesting potential benefits in treating Parkinson's disease symptoms. |

作用機序

ML122の作用機序には、細菌細胞膜との相互作用が含まれ、膜の完全性が損なわれ、細胞が溶解します。ML122は、細菌の特定の分子経路を標的とし、細胞壁合成やタンパク質合成などの重要なプロセスを阻害します。 これにより、細菌細胞を効果的に殺傷します .

類似化合物との比較

ML122は、幅広い活性とBacillus velezensis ML122-2からの由来により、他の抗菌化合物とは異なります。類似の化合物には以下のようなものがあります。

サーファクチン: 強力な抗菌作用を持つリポペプチド。

プリパスタチン: 抗真菌活性を示す別のリポペプチド。

アミロシクリン: 抗菌活性を示す環状ペプチド。

ML122は、Bacillus velezensis ML122-2による特定の生産と、抗菌活性のユニークな組み合わせにより際立っています .

ご不明な点や詳細をご希望の場合は、お気軽にお問い合わせください。

生物活性

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine (CAS No. 692762-00-8) is a bioactive compound belonging to the piperazine family. Its molecular formula is C17H27N3O2S, and it has a molecular weight of 337.5 g/mol. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the context of neurological disorders.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors, particularly the dopamine D2 receptors. Research indicates that compounds with similar piperazine structures often exhibit affinity for these receptors, which are crucial in the modulation of mood, cognition, and movement .

Pharmacological Properties

This compound has shown promising results in several studies regarding its pharmacological effects:

- Dopamine Receptor Affinity : In vitro studies have demonstrated that derivatives of piperazine can effectively bind to D2 dopamine receptors, which are implicated in schizophrenia and Parkinson's disease treatment .

- Analgesic Effects : Some related compounds have exhibited analgesic properties comparable to morphine, suggesting potential use in pain management .

Case Studies

A comparative analysis of various piperazine derivatives highlighted the significant biological activities associated with modifications at the piperidine and phenyl groups. For instance:

| Compound | Affinity (Ki) | Activity Type |

|---|---|---|

| Compound A | 54 nM | D2 Receptor Antagonist |

| Compound B | 30 nM | Analgesic |

| This compound | TBD | TBD |

These findings suggest that structural modifications can significantly influence biological activity and receptor affinity.

Molecular Docking Studies

Docking studies have been employed to predict the binding modes of this compound at the D2 receptor site. The results indicated multiple stable orientations, with one configuration forming a salt bridge with Asp114 residue, enhancing binding stability .

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBRWZIGDANJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332684 | |

| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

692762-00-8 | |

| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。